

Molecular structure of 2-Bromo-1,3,5-tripheny

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Compound of Interest

Compound Name: 2-Bromo-1,3,5-triphenylbenzene
Cat. No.: B174065

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-1,3,5-triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of 2-Bromo-1,3,5-triphenylbenzene. Its sterically hindered and electronically modulated framework makes it a valuable building block in materials science and synthetic organic chemistry. This guide outlines fundamental principles, details a field-proven synthetic protocol, and explores its primary application in palladium-catalyzed cross-coupling reactions, offering insights into its chemical behavior.

Introduction and Chemical Identity

2-Bromo-1,3,5-triphenylbenzene is an aromatic organobromine compound featuring a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions. This substitution pattern results in the molecular formula $C_{24}H_{17}Br$.^[1] The presence of bulky phenyl groups flanking the bromine atom creates a sterically hindered environment, which influences its physical and chemical properties. It is a thermally and photochemically stable fluorophore, a characteristic derived from its 1,3,5-triphenylbenzene (TPB) core.^{[2][3]} This core is widely used in organic light-emitting diodes (OLEDs) and as chemical sensors.^{[2][4]} The bromine atom serves as a highly functional reactive site, enabling the synthesis of more complex molecular architectures, particularly through cross-coupling reactions.^{[1][5]}

Nomenclature and Physicochemical Properties

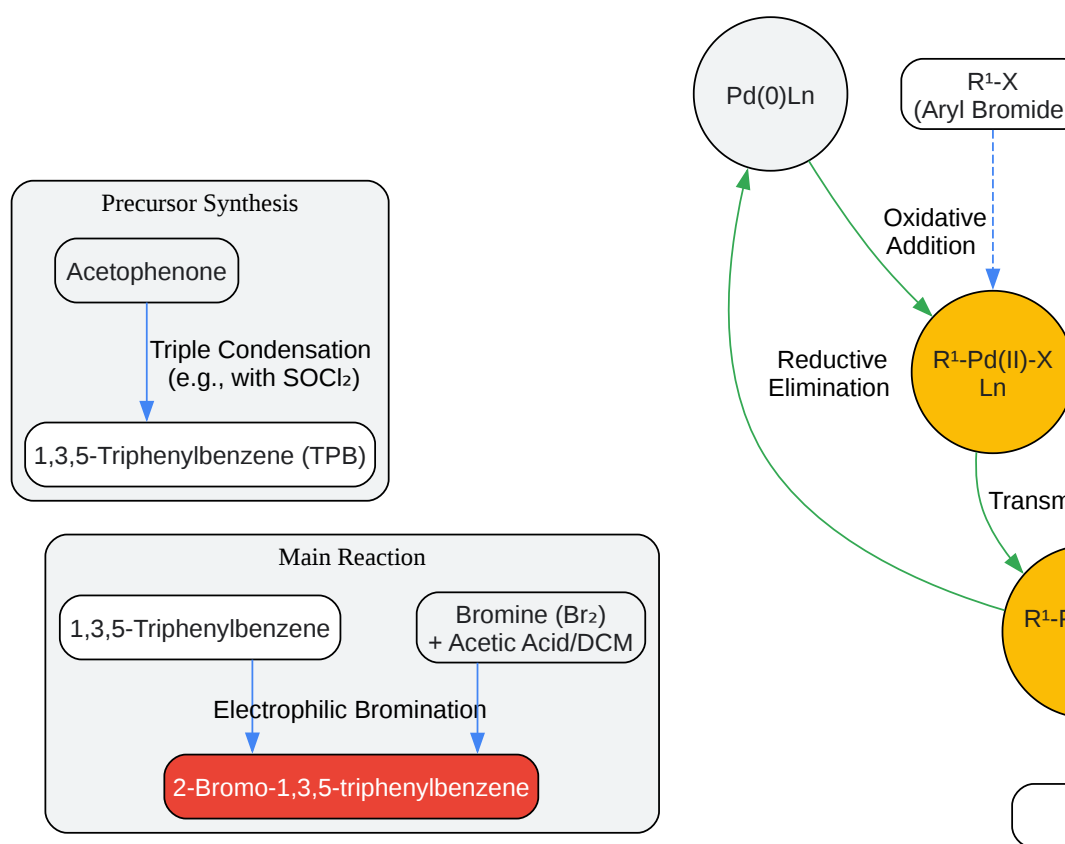
The compound's identity and core physical characteristics are summarized below. The relatively high melting point reflects its significant molecular weight and crystalline nature.

Parameter	Value	Source
Primary Name	2-Bromo-1,3,5-triphenylbenzene	[1]
CAS Registry No.	10368-73-7	[1][6]
Synonyms	1-bromo-2,4,6-triphenylbenzene; 2'-Bromo-5'-phenyl-m-terphenyl	[1][8]
Molecular Formula	$C_{24}H_{17}Br$	[1][6]
Molecular Weight	~385.3 g/mol	[4]
Physical State	Solid	[1][4]
Melting Point	128.0 to 132.0 °C	[1][4]
Boiling Point	~479.7 °C (Predicted)	[4][6]
Density	~1.278 g/cm ³ (Predicted)	[1][4]

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of 2-Bromo-1,3,5-triphenylbenzene involves the direct electrophilic bromination of its precursor, 1,3,5-triphenylbenzene. This process typically utilizes reagents like Br_2 and $FeBr_3$ in a suitable solvent. Alternatively, it can be synthesized via the triple condensation of aryl methyl ketones, like acetophenone.^{[1][9]}

Diagram: General Synthesis Workflow



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Caption: The three key steps of the Suzuki coupling catalytic cycle.

- Expertise & Causality: In this cycle, **2-Bromo-1,3,5-triphenylbenzene** ($\text{R}^1\text{-X}$) undergoes oxidative addition to a Pd(0) catalyst. The choice of a bromine atom is more stable and cost-effective than C-I bonds, offering a balanced profile for reactivity and handling. [10] A base is required to activate the boronic ester in the crucial transmetalation step. [11] Finally, reductive elimination expels the new C-C coupled product, regenerating the Pd(0) catalyst.

Applications

- Materials Science: As a building block for OLEDs and other photonic devices due to its fluorescent properties and rigid structure. [4] Its derivatives are used to study the electronic properties. [1]* Chemical Sensors: The triphenylbenzene core can engage in $\pi\text{-}\pi$ stacking interactions, making its derivatives useful in the detection of explosives. [2][4]* Drug Development: While not a drug itself, it serves as a critical intermediate in the synthesis of complex organic molecules. [4] Organic chemists assemble the intricate molecular frameworks required for modern therapeutic agents. [5]

Safety and Handling

According to its Material Safety Data Sheet (MSDS), **2-Bromo-1,3,5-triphenylbenzene** is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling. [6] Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

2-Bromo-1,3,5-triphenylbenzene is a compound of significant interest due to its unique structural features—a rigid, propeller-shaped aromatic core. Its synthesis, elucidated through spectroscopic principles, and highlighted its primary role as a substrate in powerful C-C bond-forming reactions. Understanding the properties and reactivity of this molecule provides a valuable tool for the rational design and synthesis of novel, high-performance materials.

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